Product packaging for ANR protein(Cat. No.:CAS No. 142931-47-3)

ANR protein

Cat. No.: B1179033
CAS No.: 142931-47-3
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Description

Current Scientific Landscape of Protein Inquiry

The current scientific landscape of protein inquiry is dynamic and multidisciplinary. Researchers are employing high-throughput methods to analyze proteomes – the entire set of proteins expressed by an organism or cell. nih.gov This includes quantitative proteomics to measure protein abundance, post-translational modification analysis to understand functional regulation, and interaction mapping to delineate cellular pathways. innoprot.com The focus is not only on identifying proteins but also on understanding their spatial and temporal regulation, their interactions with other biomolecules, and their roles in health and disease. rsc.org The development of novel protein sources for food security and reduced environmental impact also represents a significant area of current research. mdpi.comresearchgate.netmdpi.com

Significance of Investigating Novel Protein Entities

Investigating novel protein entities is paramount for expanding our understanding of biological systems. New proteins can reveal previously unknown cellular pathways, regulatory mechanisms, and functional capabilities of organisms. nih.gov For instance, novel proteins might be involved in unique metabolic processes, stress responses, or developmental programs. Identifying and characterizing these proteins can provide insights into the fundamental principles of life and uncover potential targets for therapeutic intervention or biotechnological applications. The study of novel proteins also contributes to the development of more sustainable food systems by exploring alternative protein sources. amoriabond.comwur.nlmdpi.com

Conceptual Frameworks Guiding ANR Protein Studies

Studies of proteins, including novel ones like ANR, are guided by several conceptual frameworks. These include understanding the relationship between protein sequence, structure, and function, the principles of protein folding and stability, and the dynamics of protein-protein interactions. monash.eduwarwick.ac.ukmdpi.com Researchers often utilize comparative genomics and bioinformatics to identify potential protein candidates and predict their functions based on homology to known proteins. nih.govembopress.org Experimental approaches involve gene cloning, protein expression and purification, biochemical assays to determine enzymatic activity or binding properties, and structural biology techniques to elucidate three-dimensional architecture. nih.gov For regulatory proteins like some forms of ANR, conceptual frameworks also encompass understanding signal transduction pathways and gene regulatory networks. mdpi.comasm.orgplos.org

Properties

CAS No.

142931-47-3

Molecular Formula

C12H13NO2

Synonyms

ANR protein

Origin of Product

United States

Gene Expression and Biogenesis Regulation of Anr Protein

Transcriptional Control Mechanisms of ANR Protein Encoding Gene(s)

Transcriptional control is the primary level at which gene expression is regulated, determining when and where a gene is transcribed into messenger RNA (mRNA). This involves the interaction of transcription factors and other regulatory molecules with specific DNA sequences in the promoter and enhancer regions of the gene.

Promoter and Enhancer Element Analysis

The promoter region of a gene is located upstream of the transcription start site (TSS) and contains the binding sites for RNA polymerase and transcription factors that initiate transcription mybiosource.comexpasy.org. Enhancer elements are regulatory DNA sequences that can be located far from the promoter, either upstream, downstream, or within introns, and they enhance gene transcription by interacting with transcription factors and the transcriptional machinery genexplain.com.

Studies on plant ANR genes have begun to characterize these regulatory regions. For instance, analysis of the VvANR gene in grape (Vitis vinifera) has shown that its transcription is likely controlled by specific regulatory elements ajevonline.org. In lychee (Litchi chinensis), analysis of 51 identified LcANR family members revealed that promoters in over 90% of these members contained anaerobically induced response elements, and 88% contained photoresponsive elements mdpi.com. These findings suggest that ANR gene expression can be influenced by environmental factors such as oxygen levels and light.

Promoter analysis often involves identifying conserved DNA sequences or motifs that serve as binding sites for transcription factors scirp.org. These motifs can be identified through computational methods and experimental validation nih.gov. The location and distribution of these motifs within the promoter region are crucial for determining the transcriptional regulation of the gene scirp.org.

Transcription Factor Binding and Regulatory Networks

Transcription factors (TFs) are proteins that bind to specific DNA sequences, such as those in promoters and enhancers, to regulate the rate of transcription wikipedia.orgmit.edu. They can act as activators, promoting transcription, or repressors, inhibiting it mybiosource.comwikipedia.org. In many cases, multiple transcription factors work together in a coordinated fashion, forming regulatory networks to control gene expression wikipedia.org.

Research on the regulation of plant ANR genes has identified several transcription factors involved in this process. In grape, the transcription of VvANR and proanthocyanidin (B93508) biosynthesis are likely regulated by MYC and MYB proteins ajevonline.org. Studies in Arabidopsis thaliana have also shown that basic helix-loop-helix (bHLH) Myc-like proteins and Myb proteins are necessary for the correct expression of BAN, which encodes ANR ajevonline.org. In persimmon fruit, MBW protein complexes, containing MYB, bHLH, and WD40 repeat factors, have been shown to cooperatively increase the expression of a persimmon ANR gene, suggesting their coordinated participation in ANR regulation for proanthocyanidin production nih.gov.

These findings indicate that ANR gene expression is integrated into complex regulatory networks involving multiple transcription factors, which can respond to developmental cues and environmental signals ajevonline.orgnih.govmdpi.com.

Post-Transcriptional Regulation of this compound mRNA

After a gene is transcribed into pre-mRNA, several post-transcriptional processes can regulate the amount of functional mRNA available for translation. These include mRNA splicing and mRNA stability and degradation.

Translational Control of this compound Synthesis

Translational control refers to the regulation of protein synthesis from mRNA templates. This level of regulation is crucial for rapid cellular responses to environmental changes and stress. wikipedia.org The process of translation involves three main phases: initiation, elongation, and termination. libretexts.orgpressbooks.publibretexts.orgyoutube.com Regulation can occur at any of these stages, as well as through the modulation of ribosome biogenesis. wikipedia.org

Ribosomal Loading and Initiation Factors

Translation initiation is a key regulatory step where the ribosome assembles on the mRNA at the start codon. wikipedia.orgnih.gov In prokaryotes, the small ribosomal subunit binds to the Shine-Dalgarno sequence upstream of the start codon, facilitated by initiation factors (IFs) like IF-1, IF-2, and IF-3. pressbooks.pubwikipedia.org These factors help position the initiator tRNA carrying formylated methionine (fMet-tRNAfMet) at the start codon in the P-site of the ribosome. pressbooks.pub The large ribosomal subunit then joins the complex to form a functional ribosome. pressbooks.pub

In eukaryotes, the process is more complex, involving eukaryotic initiation factors (eIFs). The small ribosomal subunit, along with the initiator tRNA (carrying methionine, not formylated) and several eIFs, forms a pre-initiation complex that scans the mRNA from the 5' cap to find the start codon, typically AUG. pressbooks.pubwikipedia.orgaging-us.com Ribosome recruitment to the mRNA and the assembly of the initiation complex are tightly regulated processes that can be modulated by various cellular signals and regulatory proteins. wikipedia.org

While the general mechanisms of ribosomal loading and initiation are well-understood, specific details regarding the initiation of translation for this compound mRNA, including the specific initiation factors involved or unique regulatory sequences in its mRNA, are not detailed in the provided search results. However, as a bacterial protein, its translation initiation would generally follow the prokaryotic model involving the Shine-Dalgarno sequence and bacterial IFs.

Elongation and Termination Mechanisms

Following initiation, the ribosome moves along the mRNA, adding amino acids sequentially to the growing polypeptide chain during the elongation phase. libretexts.orglibretexts.org This process is facilitated by elongation factors (EFs) and charged tRNAs that bring the appropriate amino acids to the ribosome's A-site based on the mRNA codons. libretexts.orglibretexts.orgyoutube.comfrontiersin.org Peptide bonds are formed between the amino acids, and the ribosome translocates to the next codon, shifting the tRNAs through the A, P, and E sites. libretexts.orglibretexts.org

Translation termination occurs when the ribosome encounters a stop codon (UAA, UAG, or UGA) in the A-site. libretexts.orgpressbooks.publibretexts.orgyoutube.com Since there are no tRNAs corresponding to stop codons, release factors (RFs) bind to the ribosome. pressbooks.publibretexts.orgyoutube.com These factors catalyze the release of the completed polypeptide chain from the tRNA in the P-site, leading to the dissociation of the ribosomal subunits and the mRNA. pressbooks.publibretexts.orgyoutube.com

The efficiency and rate of elongation can also be regulated, influenced by factors such as codon usage bias and mRNA secondary structures. nih.gov While the fundamental mechanisms of elongation and termination are conserved, specific aspects related to the elongation and termination of this compound synthesis, such as potential pause sites or specific termination factor interactions, are not described in the provided search results.

Stress-Induced Translational Modulation

Cellular stress conditions, such as nutrient deprivation, heat shock, or the accumulation of unfolded proteins, can significantly impact translational control. wikipedia.orgaging-us.comfrontiersin.orgnih.gov Organisms have evolved mechanisms to modulate protein synthesis globally and gene-specifically in response to stress to conserve energy and produce proteins necessary for adaptation and survival. wikipedia.orgfrontiersin.org

One common mechanism of stress-induced translational repression involves the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α). nih.govru.nlphysiology.orgasm.org Phosphorylation of eIF2α reduces the formation of the ternary complex required for initiator tRNA binding to the ribosome, leading to a general attenuation of translation initiation. aging-us.comnih.govasm.org However, the translation of certain stress-responsive mRNAs containing upstream open reading frames (uORFs) or internal ribosome entry sites (IRES) can be selectively enhanced under these conditions. frontiersin.orgnih.gov

In bacteria, stress responses also involve translational reprogramming, although the specific mechanisms may differ from eukaryotes. wikipedia.org While the search results discuss stress-induced translational regulation in general and in the context of other proteins like ATF4 nih.govru.nl, specific information on how the translation of bacterial this compound is modulated during stress conditions was not found. However, as a regulator involved in anaerobic respiration or virulence nih.gov, its synthesis is likely subject to tight control under relevant environmental stresses.

Protein Folding and Quality Control for this compound

Following synthesis, polypeptide chains must fold into specific three-dimensional structures to become functionally active proteins. gbiosciences.comlaskerfoundation.org This process, known as protein folding, is complex and can be challenging within the crowded cellular environment, increasing the risk of misfolding and aggregation. aging-us.comgbiosciences.com Cells have evolved sophisticated protein quality control (PQC) systems to ensure proper folding and prevent the accumulation of misfolded or aggregated proteins. anr.frgbiosciences.com

The PQC system includes molecular chaperones, folding enzymes, and degradation pathways like the proteasome. anr.frgbiosciences.com Molecular chaperones are a class of proteins that assist in the proper folding of other proteins without being part of the final functional structure. gbiosciences.comlaskerfoundation.org They bind to unfolded or partially folded polypeptides, preventing aggregation and facilitating correct folding. gbiosciences.comlaskerfoundation.orgresearchgate.net

Chaperone-Assisted Folding Pathways

Chaperone-assisted folding is a critical component of the cellular PQC system. Several families of chaperones exist, with prominent examples including the Hsp70 and Hsp60 (chaperonin) systems. youtube.comlaskerfoundation.org Hsp70 chaperones often bind to nascent polypeptide chains as they emerge from the ribosome, preventing premature folding and aggregation. youtube.comresearchgate.net They can then transfer the polypeptide to other chaperones, such as chaperonins, for further folding. laskerfoundation.org

Chaperonins, like the GroEL/GroES system in bacteria, form cage-like structures where unfolded or partially folded proteins can enter and fold in an isolated environment, reducing the risk of aggregation. gbiosciences.comyoutube.comlaskerfoundation.org The folding process within chaperonins is often ATP-dependent. youtube.comlaskerfoundation.org

While the general mechanisms of chaperone-assisted protein folding are well-established gbiosciences.comyoutube.comlaskerfoundation.orgnih.govresearchgate.net, specific details regarding the chaperone requirements and folding pathways for bacterial this compound are not provided in the search results. However, like other cellular proteins, this compound would rely on the endogenous chaperone machinery of the host organism to achieve its correct functional conformation. The efficiency of its folding and potential for misfolding could depend on factors such as its size, complexity, and amino acid sequence.

Endoplasmic Reticulum (ER) Stress and Unfolded Protein Response (UPR)researchgate.netnih.govanr.frrsc.org

Based on the provided citations researchgate.net, nih.gov, anr.fr, and rsc.org, there is no information detailing the regulation or involvement of the ANR proteins discussed in these sources in Endoplasmic Reticulum (ER) stress or the Unfolded Protein Response (UPR). Citation anr.fr refers to a research agency and is not relevant to a protein.

Cellular Localization and Trafficking of Anr Protein

Vesicular Transport and Secretion Pathways

The mechanisms of vesicular transport, which in eukaryotes move proteins between organelles like the endoplasmic reticulum and the Golgi apparatus, are not applicable to the intracellular function of the ANR protein. wikipedia.org The this compound is a cytoplasmic regulator and is not known to be secreted from the bacterial cell. Bacteria do have secretion systems for exporting proteins outside the cell, but ANR is not a substrate for these pathways.

Dynamic Relocation in Response to Stimuli

The this compound exhibits a highly dynamic response to environmental stimuli, specifically the concentration of oxygen. nih.govnih.gov This response, however, is not characterized by a large-scale relocation between distinct subcellular compartments but rather by a change in its conformational state and activity within the cytoplasm.

The this compound contains an oxygen-labile [4Fe-4S] cluster, which acts as an oxygen sensor. nih.gov

In the presence of oxygen (aerobic conditions): The [4Fe-4S] cluster is unstable and is converted to an inactive form. In this state, the this compound is a monomer and does not bind to DNA.

In the absence of oxygen (anaerobic conditions): The [4Fe-4S] cluster is stable, allowing the this compound to form a dimer. This dimeric form is the active conformation, capable of binding to specific DNA sequences (promoters) of target genes. nih.gov

This change in activity in response to oxygen levels allows the this compound to act as a molecular switch, turning on genes necessary for anaerobic metabolism (like those for denitrification and arginine fermentation) and turning off genes for aerobic respiration. nih.govnih.gov This dynamic regulation is crucial for the survival and adaptation of bacteria in environments with fluctuating oxygen availability, such as in biofilms. nih.gov

StimulusThis compound StateFunctional Consequence
High Oxygen Monomeric, inactiveDoes not bind DNA; genes for anaerobic metabolism are off.
Low Oxygen Dimeric, activeBinds to DNA promoter regions; activates transcription of genes for anaerobic respiration and other adaptive functions. nih.gov

Molecular Function and Enzymatic Activity of Anr Protein

Catalytic Mechanisms and Reaction Kinetics

The enzymatic action of ANR involves the NADPH-dependent reduction of anthocyanidins to produce 2,3-cis-flavan-3-ols, such as (-)-epicatechin. nih.govnih.gov Research on ANR from various plant species, including Vitis vinifera (grape), has elucidated a complex catalytic process.

Catalytic Mechanism: The reaction is a double reduction that proceeds through a sequential ordered mechanism. Studies of the ANR from Vitis vinifera suggest a Bi Uni Uni Bi kinetic mechanism where the cofactor NADPH binds to the enzyme first, followed by the anthocyanidin substrate (e.g., cyanidin). nih.gov This binding forms a ternary complex. The rate-limiting step is believed to be the internal conversion of this first complex, which involves the first hydride transfer from NADPH to the substrate. nih.gov After the two reduction steps, the products are released, with the oxidized cofactor NADP+ being the last to dissociate. nih.gov

Some ANR enzymes also exhibit epimerase activity, meaning they can produce a mixture of flavan-3-ol stereoisomers. For instance, ANRs from tea (Camellia sinensis) can convert cyanidin into a mix of (+)-epicatechin and (-)-catechin, highlighting the enzyme's ability to control the stereochemistry of the final product. nih.gov

Reaction Kinetics: The kinetic behavior of ANR can vary significantly between plant species. The enzyme generally follows Michaelis-Menten kinetics for its anthocyanidin substrates. nih.gov However, ANR from Arabidopsis thaliana (AtANR) displays substrate inhibition at high concentrations of cyanidin and pelargonidin. nih.gov Furthermore, AtANR exhibits positive cooperativity for its cofactor, NADPH, meaning the binding of one NADPH molecule increases the enzyme's affinity for subsequent NADPH molecules. nih.gov

Kinetic parameters for ANR have been determined for various species, revealing differences in substrate affinity (Kₘ) and maximum reaction velocity (Vₘₐₓ).

ANR Source OrganismSubstrateKₘ (µM)Vₘₐₓ (pkat/mg protein)Cofactor
Mangifera indica (MiANR1-2)Cyanidin15.223.5NADPH
Mangifera indica (MiANR1-3)Cyanidin12.819.8NADPH
Vitis viniferaCyanidin2.82Not ReportedNADPH

Data for Mangifera indica adapted from studies on recombinant proteins. Data for Vitis vinifera reflects Kₘ for cyanidin. nih.gov

Substrate Specificity and Recognition

ANR's substrate specificity is a key determinant of the final composition of proanthocyanidins in a plant. This specificity varies considerably across different species.

Substrate Specificity: While the primary substrates are anthocyanidins, the preference for specific types—distinguished by the hydroxylation pattern on their B-ring—is not universal. For example, ANR from Medicago truncatula (MtANR) shows a preference for cyanidin over pelargonidin and delphinidin. nih.gov In contrast, AtANR has the reverse preference, favoring delphinidin. nih.gov ANR from mango (Mangifera indica) is highly specific, efficiently converting cyanidin but unable to use pelargonidin or delphinidin as substrates. nih.gov

ANR Source OrganismCyanidinPelargonidinDelphinidin
Medicago truncatula++++++
Arabidopsis thaliana++++++
Mangifera indica++--
Vitis vinifera++++++

Relative preference indicated by +++, ++, + (high to low), and - (no activity). nih.govnih.gov

Substrate Recognition: Substrate recognition is dictated by the architecture of the enzyme's active site. Sequence alignments of ANR proteins from different species have identified highly conserved regions and specific amino acid residues critical for function. A putative catalytic triad composed of Serine, Tyrosine, and Lysine residues is conserved across many ANR homologs and is believed to be central to the catalytic activity. nih.gov The precise interactions that govern why one anthocyanidin is preferred over another likely involve subtle differences in the amino acids that line the substrate-binding pocket, accommodating or repelling substrates based on the position and number of hydroxyl groups on the flavonoid B-ring.

Allosteric Regulation and Cofactor Requirements

Cofactor Requirements: ANR activity is strictly dependent on a nicotinamide cofactor, which provides the reducing equivalents (hydride ions) for the reduction of the anthocyanidin substrate. The vast majority of characterized ANRs utilize NADPH as their primary cofactor. nih.govnih.gov Some ANRs, such as MtANR, can also use NADH, although typically with a lower efficiency than NADPH. nih.gov The enzyme possesses a highly conserved glycine-rich motif known as a Rossmann-fold at the N-terminus, which constitutes the binding site for the dinucleotide cofactor (NADPH/NADH). nih.gov

Allosteric Regulation: Classic allosteric regulation, involving the binding of an effector molecule at a site distinct from the active site to modulate activity, has not been extensively documented for ANR. However, some ANRs exhibit complex kinetic behaviors that serve a regulatory function. As noted, AtANR shows positive cooperativity for NADPH binding, which means that as cellular NADPH levels rise, the enzyme's activity can increase more sharply than would be predicted by simple Michaelis-Menten kinetics. nih.gov Additionally, the substrate inhibition observed in AtANR at high concentrations of certain anthocyanidins provides a potential feedback mechanism to prevent excessive metabolic flux through this pathway. nih.gov

Protein-Ligand Interactions and Binding Dynamics

The function of ANR is predicated on its specific interactions with its ligands: the NADPH cofactor and the anthocyanidin substrate.

Protein-Ligand Interactions: The interaction with NADPH is well-defined, occurring at the conserved Rossmann-fold domain. This binding is stabilized by a network of hydrogen bonds between the enzyme and the cofactor. nih.gov

The binding of the anthocyanidin substrate occurs in a catalytic pocket. While a crystal structure of ANR with a bound substrate is not available, molecular docking and mutagenesis studies provide insights. The interaction is likely stabilized by hydrogen bonds and hydrophobic interactions between the flavonoid rings of the anthocyanidin and amino acid residues in the active site. The conserved catalytic triad (Ser, Tyr, Lys) is positioned to participate directly in the reduction reaction once the substrate is bound. nih.gov

Binding Dynamics: The kinetic mechanism of ANR from Vitis vinifera provides a framework for its binding dynamics. nih.gov The process begins with the binding of NADPH, which may induce a conformational change in the enzyme that prepares the active site for the subsequent binding of the anthocyanidin substrate. This ordered binding is a common feature in enzymes with multiple substrates, ensuring the reaction proceeds in a controlled manner. The release of products is also likely an ordered process, with the flavan-3-ol product dissociating before the final release of the NADP+ cofactor, which resets the enzyme for the next catalytic cycle. nih.gov The specific conformational changes and the dynamics of these binding and release events are areas of ongoing research.

Anr Protein in Signal Transduction Networks

Role as a Signaling Effector or Regulator

The ANR protein acts as a global transcriptional regulator in Pseudomonas aeruginosa, primarily sensing low oxygen conditions. wikipedia.orgresearchgate.net It functions as an analog of the FNR protein found in E. coli, belonging to the CRP-FNR family of transcriptional regulators. wikipedia.org Under anaerobic conditions, the this compound becomes active and binds to specific DNA sequences, known as ANR boxes (similar to FNR boxes), located upstream of target genes. wikipedia.orgnih.gov This binding modulates the transcription initiation of these genes, either activating or repressing their expression. wikipedia.orgnih.gov

ANR's regulatory scope is broad, encompassing genes involved in anaerobic respiration, such as those for denitrification and the arginine deiminase pathway. wikipedia.orgnih.gov Beyond metabolic adaptation, ANR also regulates the expression of virulence factors, contributing to the pathogenicity of P. aeruginosa in anaerobic environments, such as the lungs of cystic fibrosis patients. researchgate.netuniprot.orgnih.gov For instance, ANR is involved in regulating the expression of genes that are also influenced by other virulence regulators like MvfR and AnvM. uniprot.orgnih.govasm.org This highlights its central role in coordinating the bacterial response to oxygen availability with the expression of factors crucial for infection.

Upstream Activation and Downstream Signaling Cascades

The primary upstream signal activating the this compound is low oxygen tension. researchgate.netnih.gov ANR senses oxygen levels through its iron-sulfur clusters. nih.gov Under aerobic conditions, the presence of oxygen inactivates ANR. When oxygen levels decrease, the iron-sulfur clusters are altered, leading to a conformational change that activates ANR, allowing it to bind DNA and regulate transcription. nih.gov

The downstream signaling cascade initiated by activated ANR involves the altered expression of a significant number of genes. Studies have shown that mutations in the anr gene can affect the expression levels of hundreds of genes under both aerobic and anaerobic conditions. uniprot.orgnih.gov These downstream targets include operons encoding enzymes for denitrification (e.g., narKGHJI, nirSM) and the arginine deiminase pathway (arcDABC). wikipedia.orgnih.govnih.gov ANR's regulation of the denitrification pathway allows P. aeruginosa to use nitrogen oxides as alternative electron acceptors in the absence of oxygen, a crucial adaptation for survival in anaerobic niches like infected tissues. researchgate.netnih.gov

Furthermore, ANR's downstream effects extend to the regulation of virulence determinants. uniprot.orgnih.gov Its interaction with other regulators influences the expression of genes related to quorum sensing systems and oxidative stress resistance, impacting the bacterium's ability to establish and maintain infection. uniprot.orgnih.gov

A summary of ANR-regulated pathways and interacting partners is presented below:

Regulated Pathway/ProcessKey Genes/Operons Involved (Examples)Interacting Regulators/Proteins (Examples)Environmental Signal
Anaerobic Respiration (Denitrification)narKGHJI, nirSMDnr, NarL, NirQLow Oxygen, Nitrate (B79036)
Anaerobic Respiration (Arginine)arcDABC-Low Oxygen, Arginine
Virulence Factor Production(Indirectly through other regulators)MvfR, AnvM, Quorum Sensing SystemsLow Oxygen
Oxidative Stress Resistance(Various genes)AnvMOxidative Stress

Integration within G Protein-Coupled Receptor (GPCR) Pathways

Based on the available scientific literature focusing on the this compound in Pseudomonas aeruginosa, there is no evidence to suggest a direct integration or interaction of the bacterial this compound with G Protein-Coupled Receptor (GPCR) pathways. GPCRs are a class of receptors that are predominantly found in eukaryotic cells and are involved in sensing a wide variety of extracellular signals, triggering intracellular signaling cascades. Bacterial signal transduction typically involves different mechanisms, such as two-component systems, one-component regulators, and the use of second messengers like cyclic di-GMP. butantan.gov.br The this compound functions as a transcriptional regulator sensing oxygen levels through a mechanism distinct from GPCR signaling. nih.gov

Kinase-Phosphatase Signaling Axes

While kinase-phosphatase signaling axes are crucial components of signal transduction in many organisms, including bacteria, the available research does not indicate that the activity of the Pseudomonas aeruginosa this compound is directly regulated through phosphorylation or dephosphorylation by bacterial protein kinases or phosphatases. wikipedia.orgplos.org ANR's primary mode of regulation involves sensing oxygen availability via its iron-sulfur clusters, which directly influences its conformation and DNA-binding activity. nih.gov

However, P. aeruginosa does possess various protein kinases and phosphatases, including Ser/Thr protein kinases like PpkA and Stk1, and phosphatases like PppA and KinB, which are involved in regulating other cellular processes and signaling pathways, including virulence and biofilm formation. wikipedia.orgplos.org It is plausible that these kinase-phosphatase systems could indirectly influence ANR-regulated pathways through complex signal transduction networks and crosstalk, but a direct regulatory link where ANR is a substrate of these enzymes has not been established in the provided literature.

Crosstalk with Other Signaling Pathways

The this compound participates in extensive crosstalk with other signaling pathways and regulatory networks in Pseudomonas aeruginosa, allowing for a coordinated response to complex environmental conditions. ANR's regulatory activity is integrated with other global regulators and signaling systems, impacting a wide range of cellular functions, including metabolism, virulence, and adaptation. uniprot.orgnih.govasm.org

One significant area of crosstalk involves interactions with other transcriptional regulators. For example, ANR has been shown to interact directly with AnvM, a novel regulator of virulence, influencing the expression of downstream genes. uniprot.orgnih.govasm.org This interaction highlights how ANR integrates oxygen availability signals with other regulatory cascades controlling pathogenicity.

ANR also interacts with the regulatory network controlling denitrification, which involves other key regulators such as Dnr (dissimilative nitrate respiration regulator) and the two-component system NarXL. nih.gov ANR, NarL, and Dnr cooperatively activate the expression of genes required for nitrate respiration, demonstrating a complex interplay between these regulators in response to low oxygen and the presence of nitrate. nih.gov

Furthermore, ANR's influence extends to virulence regulation through its connections with systems like quorum sensing. While not always a direct interaction with the signaling molecules themselves, ANR's regulation of genes involved in anaerobic metabolism and other processes can indirectly impact quorum sensing-controlled phenotypes, such as the production of toxins like pyocyanin (B1662382) and elastase, and motility. The intricate network of interactions allows P. aeruginosa to fine-tune its behavior and virulence in response to the specific conditions encountered in diverse environments, including the host during infection.

Anr Protein Interactions and Biological Pathways

Protein-Protein Interaction Networks

The functionality of the ANR protein is intricately linked to its interactions with other proteins, which modulate its activity and lead to the formation of functional regulatory complexes.

Research has identified specific protein partners that interact directly with ANR to control downstream genetic pathways. In Pseudomonas aeruginosa, a key interacting partner is the virulence regulator AnvM. uniprot.org Studies have demonstrated a direct physical interaction between AnvM and ANR, indicating a collaborative role in regulating gene expression. uniprot.orgasm.org This interaction is crucial for controlling pathogenicity in anaerobic environments. uniprot.org

Binding PartnerOrganismMethod of IdentificationReference
AnvMPseudomonas aeruginosaDirect Interaction Assays uniprot.orgasm.org

The primary functional form of ANR is a homodimer. asm.org The dimerization of the this compound is a critical prerequisite for its DNA-binding activity. nih.gov This process is dependent on an oxygen-labile [4Fe-4S] cluster housed within the protein structure. nih.gov In the absence of oxygen, the cluster remains intact, promoting the dimeric state that is competent for binding to target DNA sequences. The stoichiometry of the active ANR complex is therefore 1:1 (ANR:ANR). While ANR interacts with other proteins like AnvM, the precise stoichiometry of these larger, hetero-protein complexes is a subject of ongoing investigation. uniprot.orgasm.org The principles of protein complex stoichiometry are crucial for understanding the assembly and function of such molecular machines. nih.gov

The formation of this compound complexes has direct and significant consequences on bacterial gene regulation and physiology.

Dimerization and Transcriptional Activity : The formation of the ANR homodimer is essential for its function. This dimeric structure correctly orients the DNA-binding domains to recognize and bind to specific sites on the DNA, allowing it to act as a transcriptional activator or repressor. nih.gov

Regulation of Virulence : The interaction between ANR and AnvM has profound functional consequences for pathogenicity. This protein complex co-regulates a suite of downstream genes, including those involved in the production of hydrogen cyanide (hcnA), catalase (katA), and an oxygen-independent dehydrogenase (hemN). asm.org By forming a complex with ANR, AnvM can modulate the expression of genes within the ANR regulon, thereby controlling virulence factor production under specific environmental conditions. uniprot.orgasm.org

Protein-Nucleic Acid Interactions

ANR is a classic DNA-binding protein that directly regulates gene transcription. researchgate.net Its interactions with DNA are highly specific, while its regulatory network also involves complex interplay with RNA molecules.

ANR is a member of the CRP-FNR family of transcriptional regulators and utilizes a Helix-Turn-Helix (HTH) motif to bind DNA. asm.orgprodoric.de It recognizes a specific palindromic DNA sequence known as the "ANR box". frontiersin.org The consensus sequence for the ANR box is typically TTGATNNNNATCAA. prodoric.de This binding site is located in the promoter regions of target genes, often centered around the -41.5 position relative to the transcriptional start site. frontiersin.org

ANR functions as both an activator and a repressor to control a wide array of genes involved in anaerobic metabolism and virulence. Disruption of the anr gene can lead to a near-complete loss of expression for certain targets, such as the hcnA gene. A multitude of genomic targets have been identified, primarily in Pseudomonas aeruginosa.

Gene/Operon TargetBinding Sequence (ANR Box)Regulatory EffectFunctionReference
arcDABCTTGACgtggATCAGActivationArginine deiminase pathway (anaerobic ATP generation) frontiersin.org
hcnABCCTGTCatggATCAAActivationHydrogen cyanide synthesis nih.gov
azuTTGACctgaATCAGActivationAzurin (cupredoxin) expression
cioABTTGTCTCGCGACAARepressionCytochrome o ubiquinol (B23937) oxidase
denABTTGACcggaATCAAActivationDenitrification
hemFTTGACgcgcATCAAActivationCoproporphyrinogen III oxidase
hemN-ActivationOxygen-independent dehydrogenase asm.org
katA-ActivationCatalase A asm.org

The regulatory network involving ANR extends to interactions with and regulation of non-coding RNA molecules. This reveals a multi-layered control system where ANR is both a regulator of RNA and is itself regulated by RNA.

ANR as a Regulator of Small RNA : ANR directly controls the transcription of small RNAs (sRNAs). A prominent example is the regulation of PhrS, a small RNA involved in the Pseudomonas quinolone signaling system. nih.gov ANR activity leads to a significant increase in the levels of PhrS under low-oxygen conditions, integrating anaerobic metabolism with quorum sensing pathways. nih.gov

Post-Transcriptional Regulation of ANR by sRNA : The expression of the this compound is itself subject to post-transcriptional control by a small RNA named ErsA. The ErsA sRNA is predicted to bind directly to the coding sequence of the anr messenger RNA (mRNA), specifically to a region just downstream of the translation start site. This interaction acts as a positive regulatory mechanism, enhancing the translation of the anr mRNA to produce more this compound. This creates a feed-forward loop where low-oxygen conditions trigger the expression of ErsA, which in turn amplifies the production of the master anaerobic regulator, ANR. Furthermore, the RNA-binding protein Hfq can cooperate with ErsA to facilitate this activation, highlighting a complex interplay between sRNAs and RNA-binding proteins in controlling the ANR regulon.

Involvement in Specific Cellular Processes

The Androgen Receptor is a critical mediator in a multitude of fundamental cellular processes. Its signaling pathways are integral to the regulation of cell fate, metabolic state, immune function, and the complex orchestration of tissue development and form.

AR signaling plays a pivotal, albeit complex, role in the balance between cell proliferation, growth, and programmed cell death (apoptosis). In androgen-sensitive tissues like the prostate, AR activation is a primary driver of cell growth and survival. researchgate.net It facilitates the expression of genes that promote progression through the cell cycle while simultaneously regulating pathways that inhibit apoptosis. mdpi.com

However, the specific effect of AR on these processes is highly context-dependent. For instance, in certain breast cancer subtypes (ERα+), AR activation can have an anti-proliferative effect, in part by competing with estrogen receptor alpha (ERα) and repressing the expression of genes like CCND1 (which encodes Cyclin D1). mdpi.com Conversely, in ERα- breast cancer, AR can promote proliferation by activating pathways such as Wnt signaling. mdpi.com

The role of AR in apoptosis is particularly multifaceted. In androgen-dependent prostate cancer, androgens are known to suppress apoptosis via AR-mediated mechanisms. nih.gov Yet, in other contexts, AR can promote Bax-mediated apoptosis, a process that can be further enhanced by the presence of androgens. nih.gov Research has shown a significant correlation between AR expression and key markers of cell survival; for example, a positive association has been found with the anti-apoptotic protein bcl-2 and the proliferation marker Ki-67 in prostate carcinoma, suggesting a contribution to tumor cell progression by promoting survival. nih.gov

Table 1: AR-Associated Proteins in Cell Cycle and Apoptosis Regulation

Interacting ProteinFunction/RoleCellular Process
bcl-2 Anti-apoptotic proteinApoptosis
Bax Pro-apoptotic proteinApoptosis
Ki-67 Proliferation markerCell Proliferation
Cyclin D1 Cell cycle regulatorCell Growth
BRCA1 Tumor suppressor, AR coregulatorApoptosis

The Androgen Receptor is a key regulator of cellular metabolism, influencing major bioenergetic pathways to meet the demands of cell function and growth. mdpi.com AR signaling significantly impacts both glucose and lipid metabolism. It enhances the expression of key glycolytic enzymes and transporters, effectively reprogramming cancer cells to sustain aberrant proliferation. nih.govresearchgate.net

AR activation upregulates several metabolic processes, including glycolysis, the tricarboxylic acid (TCA) cycle, and oxidative phosphorylation (OXPHOS). mdpi.com For instance, AR directly regulates the transcription of the mitochondrial pyruvate (B1213749) carrier 2 (MPC2), which is crucial for importing pyruvate into the mitochondria for use in the TCA cycle. frontiersin.org Furthermore, AR signaling can direct glucose into the pentose (B10789219) phosphate (B84403) pathway (PPP) by increasing the expression of glucose-6-phosphate dehydrogenase (G6PD), which generates NADPH and nucleotide precursors essential for biosynthesis. nih.gov

Beyond glucose metabolism, AR is a master regulator of lipid metabolism, controlling the expression of key transcription factors like sterol regulatory element-binding protein-1 (SREBP-1) and its downstream targets involved in fatty acid and cholesterol synthesis. mdpi.com Androgens and AR also influence mitochondrial function, including promoting mitochondrial biogenesis by inducing the expression of peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α). mdpi.comfrontiersin.orgnih.gov

Table 2: Metabolic Enzymes and Pathways Modulated by AR

Metabolic PathwayKey Enzymes/Transporters Regulated by ARMetabolic Outcome
Glycolysis GLUT1, HK1, HK2, PFKFB, LDHAEnhanced glucose uptake and processing
TCA Cycle PDHE1α, MPC2Increased pyruvate flux into mitochondria
Pentose Phosphate Pathway G6PDProduction of NADPH and nucleotide precursors
Lipid Metabolism FASN, SCD1 (via SREBP-1)Increased fatty acid and cholesterol synthesis
Mitochondrial Biogenesis PGC-1αIncreased number of mitochondria

The Androgen Receptor plays a significant immunomodulatory role, influencing both the innate and adaptive immune systems. nih.govresearchgate.net AR is expressed in a wide range of immune cells, including T cells, B cells, macrophages, neutrophils, and mast cells, allowing for direct regulation of their development and function. nih.govnih.gov

Generally, androgen/AR signaling is considered to have suppressive effects on the immune system. nih.govfrontiersin.org In adaptive immunity, it exerts suppressive effects on the development and activation of T and B lymphocytes. nih.govresearchgate.net For example, androgens can decrease T cell proliferation and modulate the balance of T helper (Th1/Th2) responses. nih.gov In innate immunity, AR signaling is required for the proper function of neutrophils and regulates wound healing through macrophage recruitment and cytokine production. nih.govresearchgate.net Studies have shown that androgens can increase the production of the anti-inflammatory cytokine IL-10 by innate immune cells while decreasing pro-inflammatory mediators. nih.gov This general immunosuppressive role may contribute to the observed gender differences in the prevalence of autoimmune diseases and response to infections. frontiersin.org A pan-cancer analysis revealed a significant negative correlation between AR activity and the infiltration of immune cells, as well as with IFNγ pathway activity, further supporting an immunosuppressive function. biorxiv.org

Table 3: Effects of AR Signaling on Immune Cells

Immune Cell TypeEffect of AR ActivationImmune System Branch
T Cells Suppresses development and proliferationAdaptive
B Cells Suppresses development and activationAdaptive
Macrophages Modulates recruitment and cytokine productionInnate
Neutrophils Required for proper generation and functionInnate

Androgen Receptor signaling is indispensable for the development, morphogenesis, and maintenance of many tissues, most notably the male reproductive system. qiagen.comnih.gov The activation of AR by androgens is essential for male sexual differentiation during embryogenesis and for growth and function of organs like the prostate gland. karger.comnih.gov Genetic mutations in the AR gene that impair its function lead to androgen insensitivity syndromes, which disrupt normal male development. nih.gov

During prostate development, AR-mediated signaling orchestrates dynamic interactions between mesenchymal and epithelial cells, controlling processes of cell differentiation and growth. nih.gov AR signaling also intersects with other critical developmental pathways, such as the Wnt signaling pathway. bio-rad.com For example, β-catenin, a key component of the canonical Wnt pathway, can act as a co-regulator to promote AR-mediated gene transcription. bio-rad.com This crosstalk is vital for the proper formation and patterning of tissues. nih.gov In spermatogenesis, AR signaling within Sertoli cells is necessary to regulate the balance between self-renewal and differentiation of spermatogonial stem cells, ensuring the completion of sperm development. frontiersin.org

Pathobiological Implications of Anr Protein Dysregulation

Mechanisms of Angiogenin (ANG) Dysfunction in Disease

Angiogenin (ANG) is a secreted ribonuclease that plays crucial roles in various physiological processes, including the growth of new blood vessels (angiogenesis) and the regulation of protein synthesis. mdpi.com Its dysfunction is implicated in a range of pathologies, from neurodegenerative diseases to cancer. mdpi.comoup.com The mechanisms underlying ANG dysfunction are multifaceted, involving genetic mutations that alter its function, changes in its molecular modifications, and its contribution to protein aggregation.

Gain-of-Function and Loss-of-Function Perturbations

Dysregulation of ANG in disease often manifests as either a loss-of-function, where its normal biological activities are diminished or eliminated, or a gain-of-function, where its activity is enhanced or altered, contributing to pathology.

Loss-of-Function: Loss-of-function mutations in the ANG gene are significantly associated with neurodegenerative diseases, particularly amyotrophic lateral sclerosis (ALS) and Parkinson's disease. oup.comnih.gov Over 100 mutations have been identified in ALS patients, which result in a partial or complete loss of ANG's biological functions. nih.gov These mutations can impair ANG's ribonucleolytic (RNase) activity, its ability to translocate to the nucleus, or both, which are essential for its neuroprotective roles. nih.gov For instance, mutations like K17I diminish RNase activity, thereby abolishing the protein's angiogenic capacity. nih.gov Studies have shown that functional ANG appears to reduce the risk of developing ALS; however, paradoxically, a loss of its function has been correlated with a longer survival duration after diagnosis, suggesting complex roles in disease onset versus progression. nih.gov In neurodevelopment, the absence of functional ANG can lead to increased cleavage of transfer RNAs (tRNAs), resulting in cellular stress and repression of global protein synthesis. mdpi.com

Gain-of-Function: In the context of cancer, elevated levels and activity of ANG are often observed, representing a gain-of-function scenario. ANG is a key angiogenic factor, and its overexpression promotes the formation of new blood vessels that are essential for tumor growth, progression, and metastasis. mdpi.comnih.gov Elevated ANG levels have been detected in numerous cancer cell lines and tumor tissues. mdpi.com By stimulating cell proliferation and migration, ANG contributes directly to tumor pathology. mdpi.comnih.gov This gain of function is not typically due to mutations in the ANG gene itself but rather to the upregulation of its expression, which fuels both cancer cell proliferation and tumor angiogenesis. nih.gov

Perturbation TypeAssociated DiseasesMolecular Consequences
Loss-of-Function Amyotrophic Lateral Sclerosis (ALS), Parkinson's Disease, Neurodevelopmental DisordersReduced ribonuclease activity, impaired nuclear translocation, decreased angiogenesis, cellular stress. mdpi.comoup.comnih.gov
Gain-of-Function Various Cancers (e.g., prostate, bladder)Increased angiogenesis, enhanced cell proliferation and survival, promotion of tumor growth and metastasis. mdpi.comnih.govnih.gov

Aberrant Post-Translational Modification Profiles

Post-translational modifications (PTMs) are crucial for regulating the function and localization of proteins, and aberrant PTMs of ANG can lead to its dysfunction. One of the key modifications is phosphorylation. Phosphorylation of serine residues on ANG by kinases such as protein kinase C (PKC) can interfere with its interaction with the ribonuclease inhibitor 1 (RNH1). mdpi.com RNH1 normally binds tightly to ANG in the cytoplasm, inhibiting its RNase activity. mdpi.com Under cellular stress, ANG can be released from this inhibition, a process that may be facilitated by PTMs. mdpi.comnih.gov Dysregulation of the kinases that modify ANG or alterations in the modification sites themselves can lead to inappropriate activation or inactivation of the protein, contributing to disease. For example, the evasion of RNH1 inhibition allows ANG to cleave tRNA in the cytoplasm, a process that can either be protective under stress or pathological if dysregulated. mdpi.com

Disruption of ANG-Mediated Pathways in Pathogenesis

The pathological consequences of ANG dysregulation stem from the disruption of the cellular pathways it modulates. ANG's functions are context-dependent, shifting from promoting cell growth under normal conditions to mediating stress responses. mdpi.com

Conversely, under conditions of cellular stress (such as hypoxia or nutrient deprivation), ANG moves to the cytoplasm. mdpi.comnih.gov Here, its RNase activity is unleashed, and it specifically cleaves tRNAs in their anticodon loops. nih.gov This cleavage produces smaller fragments known as tRNA-derived stress-induced RNAs (tiRNAs). nih.govmdpi.com These tiRNAs can inhibit translation initiation, leading to a global reduction in protein synthesis, which helps conserve cellular resources and promotes survival under stress. mdpi.comnih.gov In neurodegenerative diseases, loss-of-function mutations in ANG impair this protective stress response pathway, potentially rendering neurons more vulnerable to damage. oup.comnih.gov

The disruption of these ANG-mediated pathways creates an imbalance between cell growth and stress adaptation, which is a fundamental aspect of both cancer and neurodegeneration.

ConditionANG LocalizationPrimary ActivityPathway ConsequencePathological Outcome
Normal Growth NucleusrRNA TranscriptionPromotes ribosome biogenesis and protein synthesisCell proliferation and growth. mdpi.comnih.gov
Cancer Nucleus (Upregulated)Enhanced rRNA TranscriptionUncontrolled cell proliferation and angiogenesis. nih.govnih.govTumor growth and metastasis.
Cellular Stress CytoplasmtRNA Cleavage (produces tiRNAs)Inhibition of translation initiationAdaptive stress response, cell survival. mdpi.comnih.gov
Neurodegeneration Impaired translocation/activityReduced rRNA transcription and/or impaired tRNA cleavageLoss of neuroprotective and adaptive stress responsesIncreased neuronal vulnerability. oup.comnih.gov

Molecular Targets for Pathway Intervention

Given its central role in both cancer and neurodegenerative diseases, ANG and its associated pathways present attractive targets for therapeutic intervention. Strategies differ based on whether a gain or loss of ANG function is driving the disease.

Targeting ANG in Cancer: In cancer, where ANG activity is pathologically elevated, the goal is to inhibit its function. Several approaches have been explored:

Enzymatic Inhibitors: Small molecules that block the ribonucleolytic active site of ANG can prevent its downstream effects. For example, neamine, an aminoglycoside, has been shown to inhibit ANG-induced angiogenesis. nih.gov

Nuclear Translocation Blockers: Preventing ANG from entering the nucleus would block its ability to stimulate rRNA transcription and cell proliferation. nih.gov

Receptor Antagonists: Blocking the receptor that ANG uses to enter cells could prevent its uptake and subsequent actions. nih.gov

Antibodies and Binding Proteins: Monoclonal antibodies or soluble binding proteins that sequester extracellular ANG can neutralize its activity. nih.gov

These strategies aim to curb the excessive angiogenesis and cell proliferation that characterize tumor growth. nih.govnih.gov

Targeting ANG Pathways in Neurodegeneration: In neurodegenerative diseases associated with ANG loss-of-function, the therapeutic goal is to restore its normal activity.

ANG Replacement Therapy: Supplying functional ANG protein could potentially compensate for the mutated, non-functional versions. However, the finding that functional ANG might exacerbate disease progression once it has started presents a significant challenge to this approach. nih.gov

Modulators of ANG Activity: Small molecules that stabilize mutant ANG protein or enhance its residual RNase activity could be beneficial, particularly in pre-symptomatic stages. nih.gov

Targeting Downstream Effectors: If ANG's protective effects are mediated through specific tiRNAs, developing therapies that mimic or enhance the function of these tiRNAs could bypass the need for functional ANG itself.

Intervening in ANG-mediated pathways requires a nuanced understanding of the specific disease context, as promoting ANG function is desirable in some conditions while inhibiting it is necessary in others. nih.govnih.gov

Advanced Methodologies and Research Approaches for Anr Protein Study

Omics-Based Profiling (Proteomics, Interactomics, Transcriptomics)

Omics-based strategies offer a holistic view of the ANR protein within the broader biological context by systematically analyzing large sets of biological molecules. alliedacademies.org

Proteomics: Quantitative proteomics, primarily using mass spectrometry-based techniques, is employed to measure the expression levels of the this compound and its post-translational modifications across different cellular conditions or disease states. alliedacademies.org This approach helps in understanding how the abundance and activity of the this compound are regulated.

Interactomics: A crucial aspect of understanding this compound function is identifying its interaction partners. youtube.com Techniques such as affinity purification coupled with mass spectrometry (AP-MS) and yeast two-hybrid assays are utilized to construct protein-protein interaction networks centered around the this compound. alliedacademies.org Quantitative interactomics can further reveal how these interactions change in response to various stimuli, providing a dynamic view of the this compound's functional modules. nih.gov Combining quantitative proteomics and interactomics provides a deeper insight into the molecular landscape, revealing alterations in protein networks that are not solely dependent on protein abundance. nih.gov

Transcriptomics: While proteomics directly measures protein levels, transcriptomics, through techniques like RNA-sequencing, provides information on the expression of the ANR gene. Integrating transcriptomic data with proteomic data allows for a multi-layered analysis of gene expression regulation, from transcription to protein production. alliedacademies.orgnih.gov This integrated approach is essential for a comprehensive understanding of how the expression of the this compound is controlled. nih.gov Recent advancements also allow for the prediction of protein-RNA interactions from single-cell transcriptomic data, which could be applied to identify potential RNA molecules that interact with and are regulated by the this compound. oup.com

Table 1: Omics-Based Approaches for this compound Study

Omics Discipline Methodology Information Gained Key Application for this compound
Proteomics Mass Spectrometry (e.g., SILAC, Label-free quantification) This compound abundance, Post-translational modifications Quantifying changes in this compound levels and modifications in different cellular states. alliedacademies.org
Interactomics Affinity Purification-Mass Spectrometry (AP-MS), Yeast Two-Hybrid (Y2H) This compound interaction partners, Protein complex formation Mapping the this compound interaction network to elucidate its functional pathways. nih.gov
Transcriptomics RNA-Sequencing (RNA-Seq) ANR gene expression levels Correlating ANR gene expression with protein abundance to understand regulatory mechanisms. nih.gov

High-Throughput Screening for Modulators of this compound Activity

High-throughput screening (HTS) is a critical methodology for identifying small molecules or other compounds that can modulate the activity of the this compound. nih.gov These modulators can be invaluable as research tools to probe this compound function and as potential starting points for therapeutic development. HTS assays are typically performed in microtiter plates, allowing for the rapid testing of large libraries of compounds. nih.gov

The development of robust and sensitive assays is key to a successful HTS campaign. For the this compound, these assays could be designed to measure various aspects of its function, such as enzymatic activity (if applicable), its interaction with a known binding partner, or its effect on a downstream signaling event. Both absorbance- and fluorescence-based assays are commonly adapted for HTS. nih.gov Emerging technologies like affinity mass spectrometry are also being used for high-throughput, label-free screening to identify ligands for target proteins. rsc.org

Table 2: High-Throughput Screening Strategies for this compound Modulators

Assay Type Principle Potential Application for this compound
Enzymatic Assay Measures the catalytic activity of the this compound. Screening for inhibitors or activators of ANR's potential enzymatic function.
Protein-Protein Interaction Assay Detects the binding of the this compound to a specific partner. Identifying compounds that disrupt or stabilize the interaction of ANR with key binding partners. nih.gov
Cell-Based Reporter Assay Measures the activity of a downstream signaling pathway regulated by the this compound. Screening for compounds that modulate ANR-dependent cellular responses.
Affinity Mass Spectrometry Identifies direct binding of small molecules to the this compound. Label-free discovery of novel orthosteric and allosteric ligands. rsc.org

Structural Biology Techniques for this compound Analysis (e.g., Cryo-EM, X-ray Crystallography)

Determining the three-dimensional structure of the this compound at atomic or near-atomic resolution is fundamental to understanding its mechanism of action. X-ray crystallography and cryo-electron microscopy (cryo-EM) are the two leading techniques in structural biology for this purpose. nih.gov

X-ray Crystallography: This powerful technique has historically been the most widely used method for determining high-resolution protein structures. kbdna.comnih.gov It requires the production of well-ordered crystals of the this compound, which can be a significant bottleneck. columbia.edu Once crystals are obtained, they are diffracted with X-rays, and the resulting diffraction pattern is used to calculate the electron density map and build an atomic model of the protein. kbdna.com

Cryo-Electron Microscopy (Cryo-EM): In recent years, cryo-EM has undergone a "resolution revolution," making it a complementary and often alternative method to X-ray crystallography. kbdna.comnih.gov Cryo-EM is particularly advantageous for large protein complexes and for proteins that are difficult to crystallize. researchgate.net The technique involves flash-freezing a solution of the this compound and then imaging the individual molecules with an electron microscope. nih.gov Computational methods are then used to combine thousands of 2D images to reconstruct a 3D structure. nih.gov Cryo-EM can also provide insights into the conformational flexibility and different functional states of the this compound. researchgate.net

The choice between X-ray crystallography and cryo-EM often depends on the specific properties of the this compound and its complexes. In many cases, the two techniques can provide complementary information. nih.gov

Advanced Microscopy and Imaging Techniques for Cellular Localization and Dynamics

Understanding where the this compound is located within the cell and how it moves and interacts with other components in real-time is crucial for elucidating its function. Advanced fluorescence microscopy techniques provide the necessary spatial and temporal resolution for these studies. emory.edu

Cellular Localization: Techniques like confocal microscopy are widely used to determine the subcellular localization of the this compound, often by tagging it with a fluorescent protein such as Green Fluorescent Protein (GFP). researchgate.netnih.gov For higher precision, super-resolution microscopy techniques, which overcome the diffraction limit of light, can provide localization information on a near-nanometer scale. americanlaboratory.comnih.gov Transmission electron microscopy (TEM) combined with immunogold labeling offers the highest resolution for localizing proteins within the ultrastructure of the cell. americanlaboratory.com

Dynamics: Live-cell imaging using advanced light microscopy allows for the visualization of this compound dynamics in its native environment. annualreviews.org Single-molecule imaging techniques can track the movement and interactions of individual this compound molecules, providing detailed quantitative data on its behavior. nih.govannualreviews.org Cryogenic electron tomography (cryo-ET) is an emerging technique that allows for the observation of proteins in their native cellular environment by imaging frozen cells, providing three-dimensional structural information of molecular machines in action. technologynetworks.com Fourier-transform infrared (FTIR) imaging is another tool that can be used to study protein dynamics and interactions with spatial resolution. acs.org

Gene Editing Technologies for Functional Dissection (e.g., CRISPR-Cas9)

The advent of CRISPR-Cas9 gene-editing technology has revolutionized the functional analysis of proteins. nih.gov This powerful tool allows for precise modifications to the gene encoding the this compound within the genome of cells or organisms.

By using CRISPR-Cas9, researchers can create knockout models by introducing insertions or deletions that disrupt the ANR gene, allowing for the study of the resulting phenotype to infer the protein's function. frontiersin.org This system can also be used to introduce specific point mutations to investigate the importance of individual amino acid residues for this compound activity, stability, or its interactions with other molecules. frontiersin.org

Furthermore, catalytically dead Cas9 (dCas9) can be fused to effector domains to either activate or repress the expression of the ANR gene, providing a way to study the effects of altered this compound levels. nih.gov The precision of CRISPR-Cas9 enables the systematic dissection of the this compound's function in its native cellular context. nih.govacs.org The development of anti-CRISPR proteins offers a way to control the activity of Cas9, potentially reducing off-target effects and increasing the specificity of genome editing. broadinstitute.org

Computational Modeling and Systems Biology Approaches

Computational and systems biology approaches are essential for integrating diverse datasets and for generating predictive models of this compound function. researchcorridor.org

Computational Modeling: Computational methods can be used to predict the three-dimensional structure of the this compound, especially in cases where experimental structures are not available. mdpi.com Tools like AlphaFold have achieved remarkable accuracy in protein structure prediction. ebi.ac.uk Molecular docking simulations can predict how the this compound interacts with small molecules or other proteins. nih.gov Furthermore, computational approaches are used to analyze protein-RNA interactions, which can be crucial for understanding the full scope of ANR's regulatory roles. nih.gov

Evolutionary Trajectories of Anr Protein

Phylogenetic Analysis and Conservation across Species

Phylogenetic analysis is a fundamental approach to understanding the evolutionary history of a protein family, tracing its lineage through speciation and gene duplication events ontosight.ai. For the ANR protein, studies have revealed its presence and functional significance in various Pseudomonas species, including Pseudomonas aeruginosa and Pseudomonas protegens uniprot.orgnih.govproteinatlas.org. This indicates a conserved role for ANR within this bacterial genus.

A key finding in the phylogenetic context of ANR is its homology to the FNR protein in Escherichia coli proteinatlas.org. FNR is another well-characterized transcriptional regulator involved in anaerobic respiration in enterobacteria. The anr gene in Pseudomonas aeruginosa shows 51% identity with the fnr gene at the amino acid sequence level proteinatlas.org. This significant sequence identity suggests a shared evolutionary origin, positioning ANR and FNR as homologs that diverged from a common ancestor. Orthologs are homologous genes that diverged after a speciation event, while paralogs result from gene duplication within a lineage rcsb.orguniprot.orgebi.ac.uk. The relationship between ANR and FNR across different bacterial genera likely represents an orthologous relationship, reflecting their vertical descent from an ancestral anaerobic regulatory protein gene present in their last common ancestor.

Conservation across species can be assessed by comparing amino acid sequences using methods like multiple sequence alignment anr-probake.com. Highly conserved sequences, particularly in protein-coding regions, often indicate functional importance and that the sequence has been maintained by natural selection. For ANR, the conservation of specific amino acid residues, such as the four cysteine residues essential for function in the homologous FNR protein, underscores their critical role and the evolutionary pressure to maintain them proteinatlas.org. These conserved residues are likely crucial for metal binding (possibly iron) and the protein's ability to sense oxygen levels, which is central to its regulatory function nih.govproteinatlas.org. Analyzing conserved blocks within multiple sequence alignments can be particularly useful for phylogenetic analysis, as highly divergent regions can obscure evolutionary signals.

The degree of conservation can vary across different parts of a protein, with functional sites often being more conserved than other regions. Studying the conservation patterns across diverse bacterial species possessing ANR or FNR homologs can provide insights into the evolutionary pressures that have shaped the protein's function and structure in different environmental niches.

Evolution of this compound Domains and Functional Adaptations

Protein domains are fundamental units of protein structure, function, and evolution. Many proteins are modular, composed of multiple domains that can evolve and be recombined in different arrangements to create proteins with diverse functions. The this compound contains recognizable domains that are crucial for its activity as a transcriptional regulator.

One such domain is the helix-turn-helix (HTH) motif, which is a common DNA-binding domain found in many transcriptional regulators. The presence of an HTH motif in ANR is consistent with its role in binding to DNA to regulate gene expression. The evolution of DNA-binding domains like the HTH motif involves changes in sequence and structure that allow for specific interactions with target DNA sequences. Adaptations in this domain could lead to altered DNA binding specificity, influencing the set of genes regulated by ANR and thus contributing to functional divergence.

The this compound also possesses cysteine residues that are implicated in sensing environmental signals, potentially iron or oxygen levels nih.govproteinatlas.org. These cysteine residues are conserved between ANR and FNR proteinatlas.org, suggesting that this sensing mechanism is an ancient feature of this protein family. The arrangement and context of these cysteine residues within the protein structure constitute a functional element or a part of a larger domain responsible for signal perception. Evolutionary changes in this sensing domain could lead to adaptations allowing the protein to respond to different signals or to operate under varying environmental conditions.

The evolution of protein domains can occur through various mechanisms, including point mutations, insertions, deletions, and domain rearrangements such as fusion and fission events. While specific details on the evolutionary history of domain rearrangements within the this compound family were not extensively found, the modular nature of proteins suggests that ANR's structure and function could have been influenced by such events over evolutionary time. Changes in domain architecture can lead to novel functions or altered regulatory capabilities.

Functional adaptations in ANR would be driven by the selective pressures imposed by the anaerobic or low-oxygen environments where it plays a critical role. For instance, variations in the DNA-binding domain could lead to the regulation of different metabolic pathways involved in anaerobic growth in various bacterial species. Similarly, adaptations in the sensing mechanism could fine-tune the protein's response to specific environmental cues prevalent in a particular niche. Studying the structural evolution of ANR domains, perhaps through computational prediction and comparison with homologs, could provide further insights into these functional adaptations.

Ancestral Sequence Reconstruction and Functional Inference

Ancestral sequence reconstruction (ASR) is a powerful technique used in molecular evolution to infer the sequences of ancestral proteins at internal nodes of a phylogenetic tree uniprot.orgproteinatlas.org. By analyzing the sequences of extant (present-day) proteins and their phylogenetic relationships, ASR methods, such as maximum likelihood and maximum parsimony, can predict the most likely amino acid sequence of a protein at various points in evolutionary history uniprot.orgproteinatlas.org.

Applying ASR to the this compound family, including its FNR homologs, could provide valuable insights into the evolutionary pathway that led to the functional characteristics observed today. By reconstructing ancestral ANR or FNR sequences, researchers could potentially synthesize these ancient proteins and experimentally characterize their biochemical and functional properties proteinatlas.org. This approach, sometimes referred to as paleoenzymology, allows for the empirical testing of hypotheses about the evolution of protein function uniprot.org.

Through ASR and subsequent experimental characterization, it would be possible to:

Infer the properties of ancestral anaerobic regulatory proteins, such as their DNA-binding specificity, their ability to sense oxygen or other signals, and their thermal stability proteinatlas.org.

Identify key amino acid substitutions or domain changes that occurred along specific evolutionary lineages and investigate their impact on protein function uniprot.orgproteinatlas.org.

Gain a better understanding of the selective pressures that drove the divergence of ANR and FNR and the adaptation of these proteins to different bacterial hosts and environments proteinatlas.org.

For example, ASR could help determine when and how the specific DNA-binding preferences of ANR in Pseudomonas evolved compared to those of FNR in E. coli. It could also shed light on the evolution of the signal-sensing mechanism and whether ancestral proteins responded to the same cues as their modern counterparts.

While the search results did not provide specific details of ancestral sequence reconstruction studies conducted on the this compound itself, the methodology is well-established and has been applied to other protein families to unravel their evolutionary history and functional divergence uniprot.orgproteinatlas.org. Applying ASR to the ANR-FNR protein family holds significant potential for understanding the molecular events that shaped anaerobic gene regulation in bacteria.

Q & A

Advanced Research Question

  • Peptide identification : Use false discovery rate (FDR) correction (e.g., MaxQuant’s target-decoy approach) to minimize false positives .
  • Quantitative analysis : Apply linear mixed-effects models to account for batch variability in label-free workflows .
  • Biomarker validation : Employ receiver operating characteristic (ROC) curves to assess diagnostic accuracy .

Case Study : The BHI-PRO project integrated Bayesian techniques to prioritize biomarkers in noisy datasets, improving reproducibility .

How can machine learning (ML) enhance the prediction of protein properties from sequence data?

Advanced Research Question

  • Feature engineering : Encode sequences using physicochemical properties (e.g., hydrophobicity, charge) or evolutionary conservation scores (e.g., Pfam domains) .
  • Model selection : Use convolutional neural networks (CNNs) for local motif detection or transformers for long-range dependencies .
  • Validation : Benchmark against experimental databases (e.g., PDB, UniProt) to ensure biological relevance .

Best Practice : Publicly share training datasets and hyperparameters to enable reproducibility, as emphasized in PPIretrieval studies .

What are the critical steps in protein quantification via amino acid analysis?

Basic Research Question

  • Hydrolysis : Perform acid hydrolysis (6M HCl, 110°C, 24h) to release amino acids, ensuring minimal degradation of labile residues (e.g., tryptophan) .
  • Chromatography : Use HPLC with pre-column derivatization (e.g., o-phthalaldehyde) for sensitive detection .
  • Calibration : Include a BSA standard curve to account for hydrolysis efficiency .

Advanced Consideration : For complex mixtures (e.g., cell lysates), combine amino acid analysis with Edman degradation or shotgun proteomics to resolve individual protein concentrations .

How can researchers integrate data from disparate protein databases effectively?

Basic Research Question

  • Database selection : Use UniProt for sequence annotations, HPRD for PPIs, and Human Protein Atlas for tissue-specific expression .
  • API utilization : Leverage the Proteins API (EBI) to programmatically retrieve cross-referenced data (e.g., GO terms, structural domains) .

Advanced Consideration : Address annotation conflicts (e.g., protein function) by curating consensus datasets and applying ontology mapping tools (e.g., InterPro) .

What experimental strategies validate candidate protein biomarkers from high-throughput screens?

Advanced Research Question

  • Orthogonal validation : Confirm findings using independent techniques (e.g., ELISA after LC-MS/MS) .
  • Cohort stratification : Test biomarkers in diverse patient cohorts to assess generalizability .
  • Mechanistic studies : Use CRISPR knockout models to establish causal roles in disease pathways .

Pitfall Avoidance : Pre-define statistical thresholds (e.g., p<0.01 with multiplicity correction) to reduce false discovery .

How can structural studies overcome challenges in protein sample preparation?

Advanced Research Question

  • Expression optimization : Use codon-optimized vectors and chaperone co-expression for difficult targets (e.g., membrane proteins) .
  • Crystallization screening : Employ robotic high-throughput platforms with sparse matrix screens .
  • Cryo-EM adaptation : Use graphene oxide grids to improve particle distribution for low-abundance proteins .

Case Study : TMPRSS2 structural resolution required iterative construct design and detergent screening .

What are the limitations of nitrogen balance studies in determining protein requirements?

Basic Research Question

  • Technical bias : Overestimation of intake (e.g., incomplete dietary records) and underestimation of losses (e.g., skin shedding) skew balance calculations .
  • Biological variability : Individual differences in metabolic efficiency are not captured .

Advanced Mitigation : Combine nitrogen balance with stable isotope tracer methods (e.g., [15N]glycine) to quantify protein turnover dynamics .

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